molecular formula C16H20N2O2 B8734594 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol CAS No. 131548-44-2

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol

Cat. No.: B8734594
CAS No.: 131548-44-2
M. Wt: 272.34 g/mol
InChI Key: MHSAUKQYUPPMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hexoxyphenyl group at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol typically involves the reaction of 4-hexoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-Hexoxyphenyl)pyrimidin-5-one, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group at the 5-position and the hexoxyphenyl group at the 2-position can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyrimidin-5-ol
  • 2-(4-Ethoxyphenyl)pyrimidin-5-ol
  • 2-(4-Propoxyphenyl)pyrimidin-5-ol

Uniqueness

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol is unique due to the presence of the hexoxy group, which can influence its solubility, lipophilicity, and overall chemical reactivity. Compared to similar compounds with shorter alkoxy chains, the hexoxy group may enhance the compound’s ability to interact with hydrophobic environments, making it potentially more effective in certain applications.

Properties

CAS No.

131548-44-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(4-hexoxyphenyl)pyrimidin-5-ol

InChI

InChI=1S/C16H20N2O2/c1-2-3-4-5-10-20-15-8-6-13(7-9-15)16-17-11-14(19)12-18-16/h6-9,11-12,19H,2-5,10H2,1H3

InChI Key

MHSAUKQYUPPMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Origin of Product

United States

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